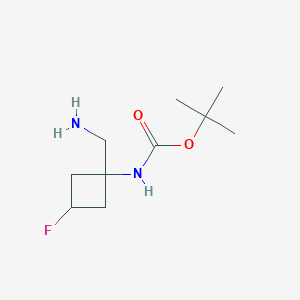

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine

Descripción general

Descripción

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a fluorocyclobutane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The fluorocyclobutane ring adds unique chemical properties to the compound, making it valuable in various research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclobutane derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine features a tert-butoxycarbonyl (Boc) protecting group on the amino function, enhancing the stability of the amine during chemical reactions. The compound consists of a cyclobutane ring with a fluorine atom at the 3-position and a methylamine group at the 1-position. The presence of the Boc group allows for selective reactions crucial in multi-step organic syntheses.

Peptide Synthesis

The primary application of this compound is as a precursor in peptide synthesis. The Boc protecting group is instrumental in preventing unwanted side reactions during coupling processes, thus facilitating the formation of peptides with high specificity and yield.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Cleavage Conditions | Application |

|---|---|---|---|

| Boc | High | Mild acid | Peptide synthesis |

| Cbz | Moderate | Strong acid | Limited use in peptides |

| Fmoc | Moderate | Base | Common in solid-phase synthesis |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be modified to develop antiviral compounds with improved efficacy against viral infections.

Biological Research

The compound is also used in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its stability towards nucleophiles allows it to be employed in various biochemical assays.

Table 2: Applications in Biological Studies

| Application Area | Description |

|---|---|

| Enzyme Mechanisms | Investigating catalytic processes involving amines |

| Protein-Ligand Interactions | Studying binding affinities and interaction dynamics |

Synthetic Pathways

The synthesis of this compound typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O). This reaction is usually conducted under anhydrous conditions to prevent hydrolysis, ensuring high yields.

Common Reactions:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Reduction reactions yield alcohols or amines.

- Substitution: Nucleophilic substitution at the fluorine atom can produce substituted derivatives.

Mecanismo De Acción

The mechanism of action of 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine involves the cleavage of the Boc group under acidic conditions, revealing the free amine. The free amine can then participate in various biochemical reactions, including enzyme catalysis and receptor binding. The fluorocyclobutane ring provides stability and unique reactivity, making the compound a valuable tool in chemical biology .

Comparación Con Compuestos Similares

1-(Cbz-amino)-3-fluorocyclobutane-1-methylamine: Features a carbobenzyloxy (Cbz) protected amino group instead of a Boc group.

1-(Fmoc-amino)-3-fluorocyclobutane-1-methylamine: Features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.

Uniqueness: 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .

Actividad Biológica

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine is a compound that incorporates a tert-butoxycarbonyl (Boc) protected amino group linked to a fluorinated cyclobutane structure. This unique configuration imparts distinctive chemical properties, making it significant in various fields, including medicinal chemistry and biological research. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

The compound's structure can be represented as follows:

Key Features:

- Boc Group: Provides stability and protects the amine during synthesis.

- Fluorinated Cyclobutane: Enhances reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo deprotection under acidic conditions, releasing the free amine. This free amine can then engage in various biochemical reactions, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding: It can interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The fluorine atom in the cyclobutane ring enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against certain pathogens.

Anticancer Potential

Case studies have shown that derivatives of this compound are being investigated for their potential in cancer therapy. For instance, related fluorinated amino acids have been utilized as radiotracers in PET imaging for tumors, indicating a promising avenue for further exploration in cancer diagnostics and treatment .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial activity of several fluorinated compounds, including this compound. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. -

Cancer Imaging Application:

The use of fluorinated amino acids in PET imaging has been documented extensively. In clinical trials involving 611 studies, compounds similar to this compound were assessed for their ability to identify tumor metabolism effectively .

Propiedades

IUPAC Name |

tert-butyl N-[1-(aminomethyl)-3-fluorocyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-10(6-12)4-7(11)5-10/h7H,4-6,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSWSFKAIZTAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.